Bz-Asn-Gly-Thr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

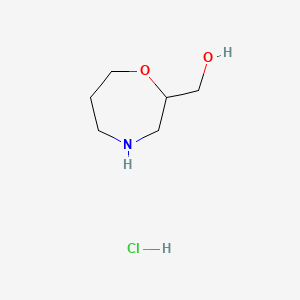

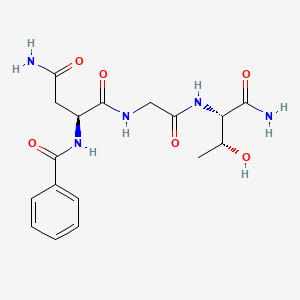

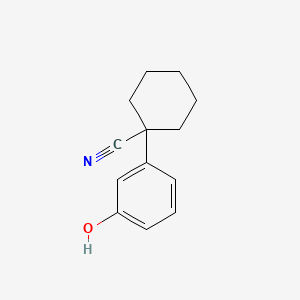

“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H23N5O6 . The molecular weight is 393.39 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .Applications De Recherche Scientifique

Photoaffinity Labels of Oligosaccharyltransferase : The benzophenone photophore was incorporated into peptides like Bz-Asn-Gly-Thr-NH2 as photoactivatable probes to study oligosaccharyltransferase (OST), an enzyme involved in N-glycosylation. These peptides were found to be good substrates for OST and acted as competitive inhibitors, providing insights into the enzyme's function and potential drug targets (Xu, Khanna, & Coward, 1998).

Investigating OST Catalysis : this compound derivatives were used in studies to investigate the mechanism of OST catalysis. The research provided valuable information on the carboxamide linkage in N-linked glycoproteins and the enzymatic process of glycosylation, critical for understanding various biological processes and potential therapeutic interventions (Xu & Coward, 1997).

Metal Ion Dependence in Enzymatic Reactions : The peptide this compound was studied to understand the role of metal ions in oligosaccharyl transferase activity. This research highlighted the importance of metal ions in enzyme-catalyzed reactions, particularly their role in peptide binding and catalysis (Hendrickson & Imperiali, 1995).

Synthesis of Tripeptides and Tetrapeptides : this compound and similar peptides have been synthesized using a combination of chemical and enzymatic methods. This research is crucial for developing new methods for peptide synthesis, which has applications in drug development and biochemistry (Hou et al., 2005).

Vibrational Energy Dynamics Studies : The peptide this compound, among others, was used in studies involving vibrational energy dynamics. This research is significant in understanding the behavior of peptide bonds and amino acid residues, contributing to the field of physical chemistry and molecular biology (Fang et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUKQTFINZBSBS-PUYPPJJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)